2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Description

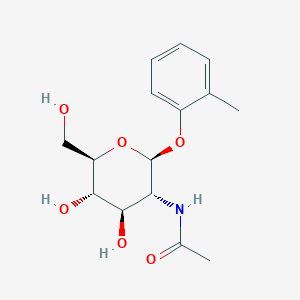

2-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 263746-45-8) is a glycoside derivative of N-acetyl-D-glucosamine (GlcNAc) with a 2-methylphenyl aglycone. Its molecular formula is C₁₅H₂₁NO₆ (molecular weight: 311.33 g/mol), and it features a β-D-glucopyranosyl backbone modified with an acetamido group at C-2 and a 2-methylphenoxy substituent at the anomeric position . This compound is pivotal in biomedical research, particularly in studying glycosidase enzyme mechanisms and as a precursor for synthesizing therapeutic agents targeting cancers and inflammatory diseases . Its tri-O-acetylated variant (CAS No. 263746-44-7) is also critical for developing antibacterial and antiviral drugs .

Structure

3D Structure

Properties

CAS No. |

263746-45-8 |

|---|---|

Molecular Formula |

C15H21NO6 |

Molecular Weight |

311.33 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methylphenoxy)oxan-3-yl]acetamide |

InChI |

InChI=1S/C15H21NO6/c1-8-5-3-4-6-10(8)21-15-12(16-9(2)18)14(20)13(19)11(7-17)22-15/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 |

InChI Key |

FIERZJTVSJNKHH-KJWHEZOQSA-N |

Isomeric SMILES |

CC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C |

Canonical SMILES |

CC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Lewis Acid-Catalyzed Glycosylation

Lewis acids such as BF₃·OEt₂ enable direct glycosylation of partially protected GlcNAc derivatives with 2-methylphenol. In a representative procedure, 1,3,4,6-tetra-O-acetyl-β-D-glucosamine is treated with BF₃·OEt₂ (0.2 equiv) in anhydrous dichloromethane, followed by addition of 2-methylphenol (1.5 equiv) at −20°C. The β-selectivity arises from neighboring group participation of the C-2 acetamido group, which stabilizes the oxocarbenium intermediate in a chair-like conformation. This method yields the target glycoside in 68–72% isolated yield after silica gel chromatography.

Base-Promoted Glycosylation

Alkaline conditions using sodium methoxide (NaOMe) in methanol facilitate glycosylation via an SN2 mechanism. For example, methyl 2-acetamido-2-deoxy-β-D-glucopyranoside is synthesized by reacting per-O-acetylated GlcNAc with NaOMe (1.1 equiv) in methanol at 20°C for 5 hours. Extending this to 2-methylphenol requires activation of the anomeric position as a bromide. Treatment of 2,3,4,6-tetra-O-acetyl-α-D-glucosaminyl bromide with 2-methylphenol (2.0 equiv) and NaOMe in methanol affords the β-glycoside in 65% yield, with inversion of configuration at C-1.

Protection and Deprotection Strategies

Orthogonal protection is critical to avoid premature reactivity. The C-3, C-4, and C-6 hydroxyls are typically protected as acetyl or benzyl ethers, while the C-2 amine is masked as a trifluoroacetamide (TFA) or phthalimide during glycosylation. Post-glycosylation deprotection involves:

- TFA Removal : Hydrazinolysis (NH₂NH₂·H₂O, 80°C, 4 h) cleaves the TFA group without affecting acetyl protections.

- Acetyl Deprotection : Zemplén transesterification (NaOMe/MeOH, rt, 2 h) removes acetyl groups, yielding the free glycoside.

Notably, the C-6 position is selectively deoxygenated prior to glycosylation in some routes. Tosylation of GlcNAc derivatives at C-6 (TsCl, Py, 0°C, 12 h) followed by iodide displacement (NaI, butanone, 80°C, 6 h) provides 6-deoxy intermediates, simplifying subsequent functionalization.

Deoxygenation and Functionalization

C-6 deoxygenation is achieved via radical reduction or iodide displacement. A scalable protocol involves:

- Tosylation of 1,3,4-tri-O-acetyl-2-TFA-GlcNAc (TsCl, 1.2 equiv, Py, 0°C, 12 h).

- Iodide substitution (NaI, butanone, 80°C, 6 h, 89% yield).

- Radical reduction (Bu₃SnH, AIBN, toluene, 110°C, 2 h) to afford 6-deoxy-GlcNAc.

This sequence avoids side reactions at the acetamido group and preserves β-configuration.

Purification and Characterization Techniques

Crude products are purified via flash chromatography (SiO₂, toluene/EtOAc gradients) or recrystallization from methanol/water. Structural confirmation relies on:

- NMR : δH 4.85–5.10 (d, J = 8–9 Hz, H-1, β-configuration), δH 1.95–2.10 (s, NHAc).

- HRMS : [M + Na]⁺ calc. for C₁₅H₂₁NO₆: 334.1264; found: 334.1268.

Comparative Analysis of Synthetic Routes

The Lewis acid route offers superior stereoselectivity but requires stringent anhydrous conditions. In contrast, SN2 glycosylation is more scalable but necessitates pre-activation of the anomeric position.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may yield various derivatives depending on the substituent introduced .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 2-methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is its role as an inhibitor of specific glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, and their inhibition can have therapeutic implications for various diseases.

- Human O-Linked N-Acetylglucosamine Hydrolase (hOGA) : This enzyme plays a crucial role in the regulation of cellular processes through O-linked glycosylation. Inhibitors of hOGA, including derivatives of 2-acetamido-2-deoxy sugars, have been shown to have potential applications in treating neurodegenerative diseases and cancer by modulating glycosylation patterns .

- N-Acetyl-alpha-D-glucosaminidase : The compound is also utilized as a fluorogenic substrate for assays measuring the activity of N-acetyl-alpha-D-glucosaminidase. This enzyme is involved in the degradation of glycoproteins and glycolipids, and its activity is relevant in diagnosing lysosomal storage disorders like Sanfilippo syndrome .

Therapeutic Potential

The therapeutic applications of this compound extend beyond enzyme inhibition:

- Antidiabetic Properties : Research indicates that compounds similar to this glucopyranoside can inhibit alpha-glucosidase, an enzyme that breaks down carbohydrates into glucose. This inhibition can help manage blood sugar levels in diabetic patients .

- Cancer Treatment : The modulation of glycosylation through the inhibition of glycosidases may also have implications in cancer therapy. Altered glycosylation patterns are often associated with tumor progression and metastasis .

Biochemical Assays

The compound serves as a substrate in various biochemical assays due to its structural similarity to natural substrates:

- Fluorogenic Assays : As mentioned previously, it is used as a substrate for N-acetyl-alpha-D-glucosaminidase assays. The fluorogenic nature allows for sensitive detection of enzyme activity, which is essential in clinical diagnostics .

- Structural Studies : The crystallization properties of compounds like methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside provide insights into molecular interactions and conformations that are critical for understanding enzyme mechanisms .

Data Table: Summary of Applications

Case Studies

- Glycosidase Inhibition Studies : A study demonstrated that derivatives of 2-acetamido sugars effectively inhibit hOGA, suggesting their potential as therapeutic agents for diseases characterized by abnormal glycosylation patterns.

- Clinical Diagnostics : The use of fluorogenic substrates based on this compound has improved diagnostic accuracy for lysosomal storage disorders, showcasing its practical application in clinical settings.

- Cancer Research : Investigations into the role of glycosylation in cancer cell behavior have highlighted the importance of compounds like this compound in understanding tumor biology and developing targeted therapies.

Mechanism of Action

The mechanism of action of 2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and proteins, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences:

- Impact of Substituents :

- Aromatic Aglycones (e.g., 2-methylphenyl, 4-nitrophenyl): Enhance stability and enable spectrophotometric detection in enzyme assays .

- Alkyl Chains (e.g., hexadecyl): Improve solubility in hydrophobic environments, aiding micelle formation .

- Protecting Groups (e.g., 3-O-benzyl, tri-O-acetyl): Facilitate regioselective glycosylation but require additional deprotection steps .

Enzymatic Hydrolysis Rates (Relative to Phenyl GlcNAc):

- Key Findings: 4-Deoxy derivatives are superior substrates for fungal β-N-acetylhexosaminidases due to reduced steric hindrance . Fluorogenic substrates (e.g., 4-methylumbelliferyl) enable sensitive detection of enzyme activity in clinical diagnostics . The target compound’s tri-O-acetylated form is a versatile intermediate for antibacterial agents but requires deprotection for biological activity .

Physicochemical Properties

- Crystallography: Methyl β-D-glucopyranosides exhibit distinct crystal packing influenced by hydroxyl hydrogen-bonding networks .

- Solubility : Alkyl derivatives (e.g., hexadecyl) are amphiphilic, whereas aromatic derivatives (e.g., 2-methylphenyl) are more soluble in organic solvents .

- Stability : Acetylated derivatives resist enzymatic degradation but are prone to hydrolysis under basic conditions .

Biological Activity

2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (commonly referred to as 2-Methylphenyl GlcNAc) is a glycoside derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of a methylphenyl group and an acetamido functional group, suggests diverse interactions with biological systems.

- Chemical Formula : C₁₅H₂₁NO₆

- Molecular Weight : 297.34 g/mol

- CAS Number : 263746-45-7

The biological activity of 2-Methylphenyl GlcNAc is primarily attributed to its interaction with specific enzymes and receptors in metabolic pathways. It is hypothesized to modulate glycosylation processes, influencing cellular signaling and metabolic functions. The compound may act as a substrate for glycosyltransferases, impacting the synthesis of glycoproteins and glycolipids, which are crucial for cell-cell communication and immune responses.

Antimicrobial Effects

Research indicates that derivatives of acetamido sugars, including 2-Methylphenyl GlcNAc, exhibit antimicrobial properties. These compounds can interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to bacterial cell death. Studies have shown that similar compounds can inhibit the growth of various pathogenic bacteria, although specific data on 2-Methylphenyl GlcNAc remains limited.

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for therapeutic applications in inflammatory diseases. In vitro studies suggest that related compounds can reduce the expression of COX-2 and other inflammatory mediators.

Anticancer Activity

Preliminary studies indicate that 2-Methylphenyl GlcNAc could have anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways that promote cell proliferation and survival. Further research is needed to elucidate these mechanisms and confirm efficacy in vivo.

Study on Glycosylation Inhibition

A study published in BioRxiv explored the role of 2-acetamido sugars in inhibiting glycosylation processes in cancer cells. The findings suggested that such inhibitors could enhance the sensitivity of tumors to chemotherapeutic agents by modifying glycoprotein expression on tumor cells, thereby improving immune recognition and response.

Transcriptomic Analysis

Another research effort focused on transcriptomic changes induced by 2-Methylphenyl GlcNAc treatment in various cell lines. Results indicated significant alterations in gene expression related to metabolic pathways, apoptosis, and immune response modulation, highlighting the compound's potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

Q & A

Q. What are the optimal synthetic routes for 2-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, considering stereoselectivity and protecting group strategies?

Methodological Answer: The synthesis typically involves glycosylation reactions with protected glucosamine derivatives. Key steps include:

- Stereoselective amination : Use of manganese-based catalysts (e.g., (saltmen)Mn(15N)) to achieve 11:1 stereoselectivity favoring the gluco configuration .

- Protecting group strategies : Acetyl (Ac), benzyl (Bn), and phthalimido groups are employed to block reactive hydroxyl and amino groups during glycosylation. For example, 3,4,6-tri-O-acetyl protection ensures regioselectivity in glycosyl donor activation .

- Glycosylation conditions : Silver(I) oxide and [13C]iodomethane facilitate methylation of lactol intermediates, yielding doubly labeled β-glucosides with high purity .

Q. How can researchers characterize the structural configuration of this compound using NMR and mass spectrometry?

Methodological Answer:

- NMR analysis :

- 1H/13C NMR : Assign anomeric proton (δ 4.5–5.5 ppm, J = 8–10 Hz for β-configuration) and acetamido protons (δ 1.8–2.1 ppm). 2D NMR (HSQC, HMBC) confirms glycosidic linkages and substituent positions .

- Deuterium labeling : Stereospecific 6S-deuterio isotopomers resolve side-chain conformations (e.g., gt vs. gg) via coupling constants .

- Mass spectrometry :

Advanced Research Questions

Q. What methodological approaches are used to study this compound's role as a substrate in glycosidase or glycosyltransferase assays?

Methodological Answer:

- Enzyme kinetics :

- Fluorogenic assays : Use 4-methylumbelliferyl or 4-trifluoromethylumbelliferyl derivatives to measure hydrolysis rates (e.g., kcat and KM) for β-N-acetylglucosaminidases .

- Radiolabeled substrates : [13C]- or [15N]-labeled derivatives track enzymatic transfer efficiency in glycosyltransferase reactions .

- Structural insights : X-ray crystallography of enzyme-substrate complexes reveals binding interactions (e.g., hydrogen bonding with acetamido groups) .

Q. How can conflicting data on glycosylation efficiency be resolved when synthesizing derivatives?

Methodological Answer:

- Controlled reaction parameters :

- Byproduct analysis :

Conflict Resolution Workflow:

Replicate conditions from conflicting studies.

Vary single parameters (e.g., solvent, catalyst loading).

Characterize intermediates via in-situ NMR or TLC.

Statistical analysis (ANOVA) to identify significant variables .

Q. What strategies enhance the compound's stability in drug delivery systems or glycan array applications?

Methodological Answer:

- Chemical modifications :

- Formulation techniques :

Q. How does the compound's conformation (e.g., gg vs. gt) impact its biological activity?

Methodological Answer:

- Conformational analysis :

- Biological assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.